5-chloro-N-[(5-ethylsulfonylthiophen-2-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(5-ethylsulfonylthiophen-2-yl)methyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry. It is known for its potential as an antithrombotic agent, specifically as a direct inhibitor of Factor Xa, an enzyme crucial in the coagulation cascade . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(5-ethylsulfonylthiophen-2-yl)methyl]thiophene-2-carboxamide involves several key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride (C2H5SO2Cl) in the presence of a base such as pyridine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an amine, followed by acylation using reagents like acetic anhydride (Ac2O) or acetyl chloride (CH3COCl).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[(5-ethylsulfonylthiophen-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 5-chloro-N-[(5-ethylsulfonylthiophen-2-yl)methyl]thiophene-2-carboxamide involves the inhibition of Factor Xa. This enzyme plays a crucial role in the conversion of prothrombin to thrombin, a key step in the coagulation cascade . By inhibiting Factor Xa, the compound effectively prevents the formation of thrombin, thereby reducing the risk of clot formation .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another direct Factor Xa inhibitor with a similar mechanism of action.
Apixaban: Also a direct Factor Xa inhibitor used for the prevention of thromboembolic events.
Uniqueness
5-chloro-N-[(5-ethylsulfonylthiophen-2-yl)methyl]thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of the ethylsulfonyl group and the chlorothiophene moiety, which contribute to its high potency and selectivity for Factor Xa .
Properties
IUPAC Name |
5-chloro-N-[(5-ethylsulfonylthiophen-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S3/c1-2-20(16,17)11-6-3-8(18-11)7-14-12(15)9-4-5-10(13)19-9/h3-6H,2,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEXHUYFAYPUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(S1)CNC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.